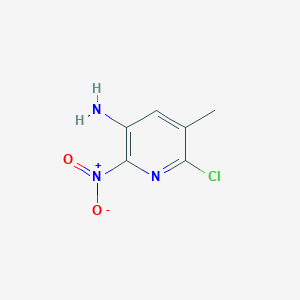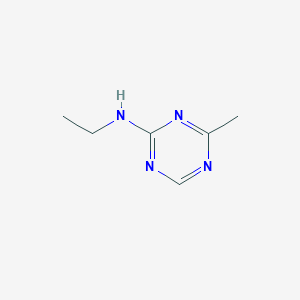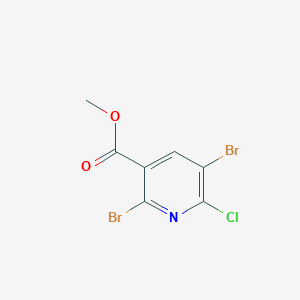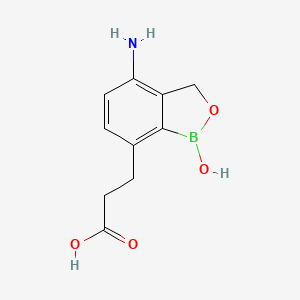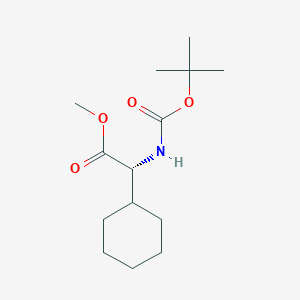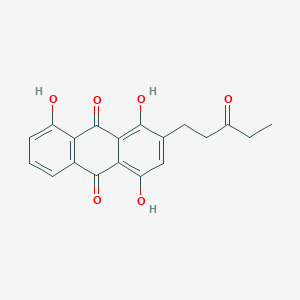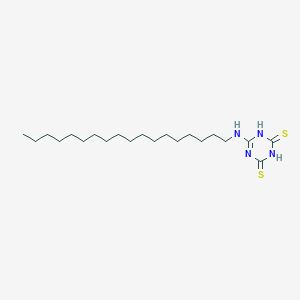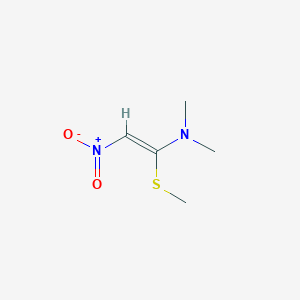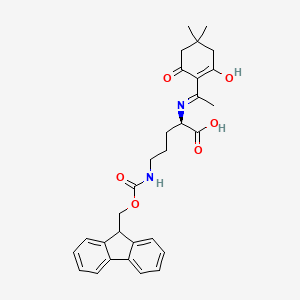
(R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dde-D-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Fmoc (9-Fluorenylmethyloxycarbonyl) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dde-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Dde group is introduced to protect the amino group, while the Fmoc group is used to protect the side chain of ornithine. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of the desired functional groups.
Industrial Production Methods: Industrial production of Dde-D-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The industrial methods also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions: Dde-D-Orn(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions to expose the amino and carboxyl groups of ornithine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: The Dde group can be removed using hydrazine, while the Fmoc group is typically removed using piperidine in a suitable solvent such as dimethylformamide.
Coupling: Common reagents for peptide coupling include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products: The major products formed from these reactions are peptides with specific sequences, where Dde-D-Orn(Fmoc)-OH serves as a building block.
科学研究应用
Chemistry: Dde-D-Orn(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of functional groups, facilitating the construction of complex peptide sequences.
Biology: In biological research, peptides synthesized using Dde-D-Orn(Fmoc)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using Dde-D-Orn(Fmoc)-OH can be designed to target specific biological pathways, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, Dde-D-Orn(Fmoc)-OH is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of Dde-D-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Dde and Fmoc groups protect specific functional groups during the synthesis process, preventing unwanted side reactions. The selective deprotection of these groups allows for the stepwise construction of peptide sequences. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
相似化合物的比较
Dde-D-Lys(Fmoc)-OH: Similar to Dde-D-Orn(Fmoc)-OH, but with lysine instead of ornithine.
Dde-D-Arg(Fmoc)-OH: Contains arginine instead of ornithine.
Dde-D-Asp(Fmoc)-OH: Contains aspartic acid instead of ornithine.
Uniqueness: Dde-D-Orn(Fmoc)-OH is unique due to the presence of the ornithine residue, which has a distinct side chain compared to other amino acids. This uniqueness allows for the synthesis of peptides with specific structural and functional properties that may not be achievable with other amino acids.
属性
分子式 |
C30H34N2O6 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m1/s1 |
InChI 键 |
IOXWJOGKQWRDEE-XMMPIXPASA-N |
手性 SMILES |
CC(=N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
规范 SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


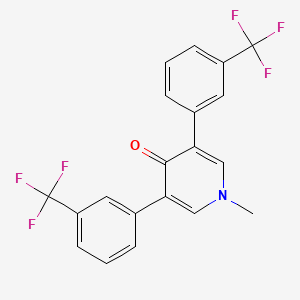
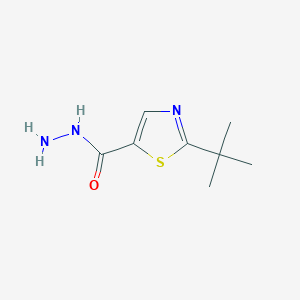
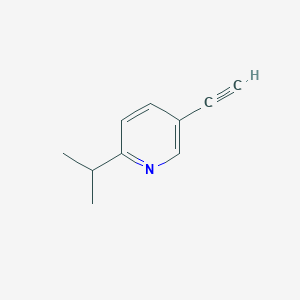
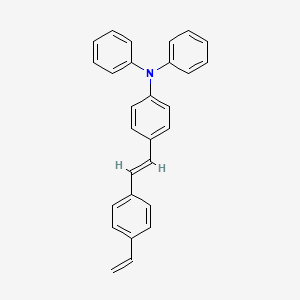
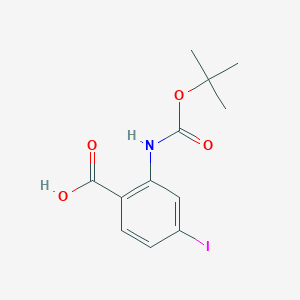
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
